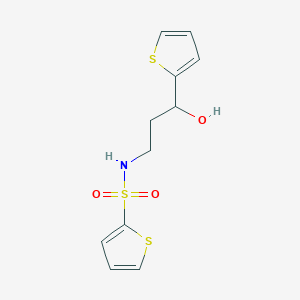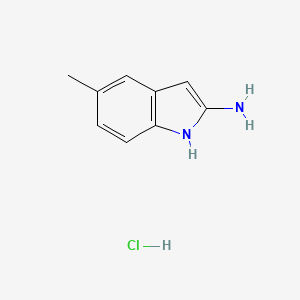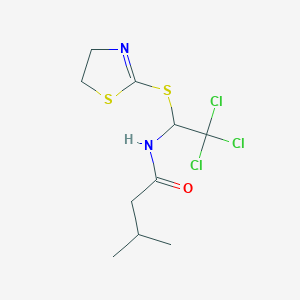
3-methyl-N-(2,2,2-trichloro-1-((4,5-dihydrothiazol-2-yl)thio)ethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-methyl-N-(2,2,2-trichloro-1-((4,5-dihydrothiazol-2-yl)thio)ethyl)butanamide” is a complex organic molecule. It contains a butanamide group, which is a type of amide, and a thiazole group, which is a type of heterocyclic compound. The presence of the trichloroethyl group indicates that the compound contains three chlorine atoms attached to an ethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the amide and thiazole functional groups, as well as the trichloroethyl group. These groups would likely contribute to the overall polarity and reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar amide group could result in the compound having a relatively high boiling point and being soluble in polar solvents .作用机制
The mechanism of action of 3-methyl-N-(2,2,2-trichloro-1-((4,5-dihydrothiazol-2-yl)thio)ethyl)butanamide is not fully understood. However, it is thought to act by modulating the activity of various signaling pathways in cells. This compound has been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which plays a key role in the regulation of lipid and glucose metabolism. It has also been shown to inhibit the activity of various enzymes involved in the synthesis of prostaglandins and leukotrienes, which are important mediators of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various laboratory experiments. It has been shown to regulate the expression of genes involved in lipid and glucose metabolism, as well as inflammation and cell proliferation. This compound has also been shown to modulate the activity of various signaling pathways, including the PPAR pathway and the mitogen-activated protein kinase (MAPK) pathway. In addition, this compound has been shown to exhibit antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
3-methyl-N-(2,2,2-trichloro-1-((4,5-dihydrothiazol-2-yl)thio)ethyl)butanamide has several advantages for use in laboratory experiments. It is a highly stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic and has been shown to exhibit low levels of cytotoxicity in various cell lines. However, there are also some limitations to the use of this compound in laboratory experiments. It has been shown to exhibit some variability in its effects depending on the cell type and experimental conditions used. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on 3-methyl-N-(2,2,2-trichloro-1-((4,5-dihydrothiazol-2-yl)thio)ethyl)butanamide. One area of interest is the development of new therapeutic agents based on the structure of this compound. Another area of interest is the further investigation of the mechanism of action of this compound and its effects on various signaling pathways. Additionally, there is a need for further studies to evaluate the safety and efficacy of this compound in animal models and clinical trials. Finally, there is a need for further research to investigate the potential applications of this compound in various fields, including biotechnology, agriculture, and environmental science.
合成方法
The synthesis of 3-methyl-N-(2,2,2-trichloro-1-((4,5-dihydrothiazol-2-yl)thio)ethyl)butanamide involves the reaction of 2,2,2-trichloroethylamine with 4,5-dihydrothiazol-2-thiol in the presence of a suitable solvent and a catalyst. The resulting intermediate is then reacted with 3-methylbutyric acid to form the final product. The synthesis of this compound is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
科学研究应用
3-methyl-N-(2,2,2-trichloro-1-((4,5-dihydrothiazol-2-yl)thio)ethyl)butanamide has been widely studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects in various laboratory experiments. This compound has been used as a tool for studying the role of thiazolidine compounds in the regulation of gene expression and cell signaling pathways. It has also been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and diabetes.
安全和危害
属性
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Cl3N2OS2/c1-6(2)5-7(16)15-8(10(11,12)13)18-9-14-3-4-17-9/h6,8H,3-5H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKZVCFMBQYOSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)SC1=NCCS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

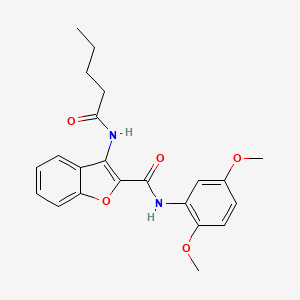
![N-(3,5-dimethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2537198.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2537200.png)
![3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-(diethylamino)-2H-chromen-2-one](/img/structure/B2537202.png)
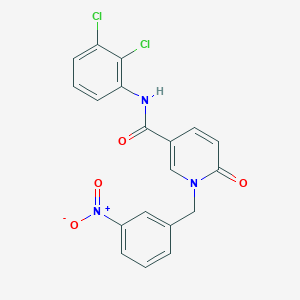
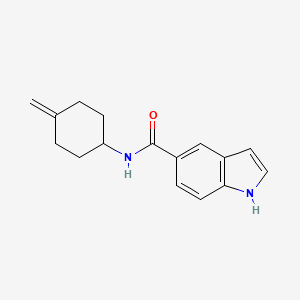
![6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2537205.png)

![1-(3,4-Dimethoxybenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2537210.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethoxyquinolin-4-amine](/img/structure/B2537213.png)
